4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine
CAS No.:
Cat. No.: VC17668137
Molecular Formula: C7H7ClN6
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClN6 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
| Standard InChI Key | MRCKEBNGAKNJFD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound’s structure consists of a 1,3,5-triazine ring substituted at the 4-position with a chlorine atom, the 6-position with a 1-methyl-1H-pyrazol-5-yl group, and the 2-position with an amino group. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the pyrazole moiety introduces steric and electronic complexity. The methyl group on the pyrazole nitrogen enhances stability by reducing susceptibility to oxidative degradation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.62 g/mol | |
| IUPAC Name | 4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine | |
| Canonical SMILES | CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N | |
| PubChem CID | 83241230 |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., -NMR, IR) for this compound are unavailable, comparisons to analogous systems suggest characteristic signals. For instance:
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The triazine ring’s chlorine atom would appear as a singlet in -NMR due to its lack of neighboring protons .
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The pyrazole protons typically resonate between δ 6.5–8.5 ppm, split by coupling with adjacent nitrogens .
Computational studies using density functional theory (DFT) could predict bond angles and charge distribution, aiding in reactivity assessments.
Synthesis and Preparation
General Strategies for s-Triazine Derivatives
The synthesis of s-triazines often involves cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material due to its three reactive chlorine atoms, which permit sequential substitution . For 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine, a plausible route involves:
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Selective Chlorine Substitution: Reacting cyanuric chloride with 1-methyl-1H-pyrazol-5-amine under controlled conditions (0–5°C, acetone/water, NaHCO) to replace one chlorine atom .
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Amination: Introducing an amino group at the 2-position via nucleophilic displacement of a second chlorine atom using aqueous ammonia or a protected amine.
Table 2: Synthetic Pathways for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | Cyanuric chloride, pyrazole amine, NaHCO, 0°C | 75–85% | |
| Amination | NH/HO, rt, 12 h | 60–70% |
One-Pot and Catalytic Methods
Recent advances in one-pot synthesis, such as acetic acid–mediated cyclization, offer efficient routes to pyrazolyl-triazine hybrids . For example, β-diketones condensed with hydrazinyl-triazines in ethanol–acetic acid yield fused pyrazole-triazine systems in >80% yields . Adapting these methods could streamline the production of the target compound.
Physicochemical Properties
Stability and Reactivity
The chlorine atom at the 4-position renders the compound electrophilic, making it susceptible to nucleophilic attack (e.g., by amines, alkoxides). The amino group at the 2-position may participate in hydrogen bonding, enhancing solubility in polar solvents. Thermal stability is expected to be moderate, with decomposition temperatures inferred to exceed 150°C based on triazine analogs .
Solubility and Partition Coefficients
Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity (~1.5–2.5), indicating balanced solubility in both aqueous and organic media. This property is advantageous for pharmaceutical formulations requiring membrane permeability.
Biological and Industrial Applications
Agrochemical Applications
In agrochemistry, chlorotriazines serve as herbicides (e.g., atrazine), inhibiting photosynthesis in weeds. The pyrazole moiety may enhance soil persistence or target specificity, though environmental toxicity studies are needed.
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
Comprehensive in vitro and in vivo studies are required to evaluate this compound’s therapeutic potential. Priority assays should include:
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Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
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Kinase inhibition profiling.
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Pharmacokinetic studies (e.g., metabolic stability, plasma protein binding).
Synthetic Optimization
Improving atom economy and reducing reaction steps remain critical. Catalytic methods using transition metals (e.g., Pd-catalyzed couplings) or biocatalysts could enhance efficiency .
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